molecular formula C19H16N2OS B2427036 7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866727-02-8

7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No. B2427036
CAS RN: 866727-02-8
M. Wt: 320.41
InChI Key: ALTFBFJUDJCNTB-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a wide range of biological activity . They are one of the most important classes of fused heterocyclic systems due to their potential in the development of new therapies .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves the cyclization of acetylated aminopyrimidines . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines can vary depending on the substituents at different positions . The presence of different functional groups can significantly influence the properties and biological activity of these compounds .


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines can be quite complex. For instance, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can be influenced by the nature of the substituents at different positions . For example, the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety can influence the cyclization process .

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on their structure and the biological target. For example, some derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with pyrido[2,3-d]pyrimidines depend on their specific structure and properties. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

The study of pyrido[2,3-d]pyrimidines is a rapidly growing area of organic synthesis . Future research will likely focus on the synthesis of new derivatives with improved properties and biological activity .

properties

IUPAC Name

7-methyl-2-(4-methylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c1-11-3-6-13(7-4-11)17-20-18-15(19(23)21-17)10-14-9-12(2)5-8-16(14)22-18/h3-9H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTFBFJUDJCNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

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